3-(2-Bromophenyl)-1,2,4-oxadiazol-5-amine
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Overview
Description
3-(2-Bromophenyl)-1,2,4-oxadiazol-5-amine is an organic compound that features a bromophenyl group attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-1,2,4-oxadiazol-5-amine typically involves the reaction of 2-bromobenzohydrazide with cyanogen bromide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxadiazole ring.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxadiazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(2-Bromophenyl)-1,2,4-oxadiazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in studies to understand its interaction with biological targets and its mechanism of action.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromophenyl-1,3,4-oxadiazole: Similar structure but different ring positions.
3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-amine: Chlorine instead of bromine.
3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-amine: Fluorine instead of bromine.
Uniqueness
3-(2-Bromophenyl)-1,2,4-oxadiazol-5-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets compared to its chloro- and fluoro- analogs.
Properties
Molecular Formula |
C8H6BrN3O |
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Molecular Weight |
240.06 g/mol |
IUPAC Name |
3-(2-bromophenyl)-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C8H6BrN3O/c9-6-4-2-1-3-5(6)7-11-8(10)13-12-7/h1-4H,(H2,10,11,12) |
InChI Key |
AAKMBSFXGXTQNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)N)Br |
Origin of Product |
United States |
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